REDX05358

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

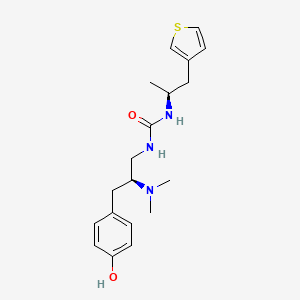

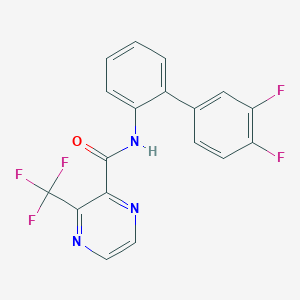

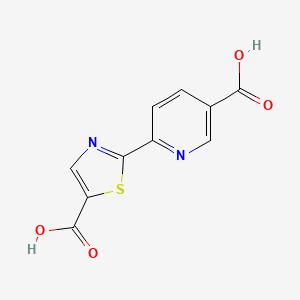

REDX05358 is a novel highly selective and potent pan RAF inhibitor and a potential therapeutic for BRAF and RAS mutant tumors. REDX05358 has been identified as a novel, highly selective and potent next generation pan RAF inhibitor with improved therapeutic potential and predicted safety profile. REDX05358 demonstrates subnanomolar binding affinity for BRAF and CRAF with high selectivity profile against a panel of 468 kinases that exhibits negligible paradoxical activation due to inhibition of both RAF monomers and dimers.

Scientific Research Applications

Research Electronic Data Capture (REDCap)

REDCap is a notable software solution and workflow methodology designed for the rapid development and deployment of electronic data capture tools to support clinical and translational research. This methodology involves the capture and use of study-related metadata from scientific research teams, ensuring secure, web-based applications that are easy to create, launch, and manage on a project-by-project basis. The REDCap system supports a wide range of translational research projects in a collaborative network, including over 27 active partner institutions, and is integral in providing informatics support for research studies (Harris et al., 2009).

REDCap Consortium

The REDCap Consortium is a shared framework and consortium-based support model open to academic, non-profit, or government partners wishing to adopt the REDCap software. This model has allowed for significant growth and evolution, with the consortium currently encompassing over 3,200 REDCap partners across 128 countries. It stands as a testament to the software's versatility and the effectiveness of the sharing and support model established for its dissemination (Harris et al., 2019).

REDX05358: A Novel RAF Inhibitor

REDX05358 has been identified as a potent next-generation pan RAF inhibitor, designed to address the shortcomings of previous RAF inhibitors like Dabrafenib and Vemurafenib. It showcases subnanomolar binding affinity for BRAF and CRAF and exhibits a high selectivity profile against a panel of 468 kinases. REDX05358's inhibition of both RAF monomers and dimers negates paradoxical activation, making it effective against MAPK signaling in tumor cells with BRAF, NRAS, or KRAS mutations. It has demonstrated in vivo efficacy in BRAF V600E CRC xenograft models, positioning it as a promising therapeutic agent for BRAF and RAS mutant cancers (Mason et al., 2017).

properties

CAS RN |

1884226-20-3 |

|---|---|

Product Name |

REDX05358 |

Molecular Formula |

C26H21ClN4O3 |

Molecular Weight |

472.929 |

IUPAC Name |

5-((3-(5-(2-chlorophenyl)-1H-imidazol-2-yl)chroman-6-yl)oxy)-3,4-dihydro-1,8-naphthyridin-2(1H)-one |

InChI |

InChI=1S/C26H21ClN4O3/c27-20-4-2-1-3-18(20)21-13-29-25(30-21)16-11-15-12-17(5-7-22(15)33-14-16)34-23-9-10-28-26-19(23)6-8-24(32)31-26/h1-5,7,9-10,12-13,16H,6,8,11,14H2,(H,29,30)(H,28,31,32) |

InChI Key |

5-((3-(5-(2-chlorophenyl)-1H-imidazol-2-yl)chroman-6-yl)oxy)-3,4-dihydro-1,8-naphthyridin-2(1H)-one |

SMILES |

O=C(CC1)NC2=C1C(OC3=CC(CC(C4=NC=C(C5=CC=CC=C5Cl)N4)CO6)=C6C=C3)=CC=N2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

REDX05358; REDX-05358; REDX 05358. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

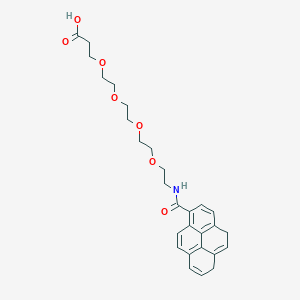

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B610358.png)

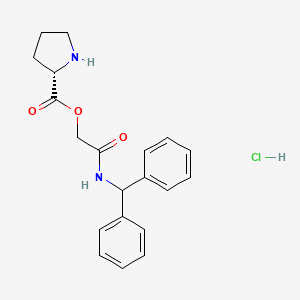

![2,5-Dihydro-7-methoxy-2-(4-methoxyphenyl)-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610368.png)